molecular formula C9H10O2S B3050289 4-Methyl-2-(methylsulfanyl)benzoic acid CAS No. 24852-73-1

4-Methyl-2-(methylsulfanyl)benzoic acid

Cat. No.: B3050289
CAS No.: 24852-73-1
M. Wt: 182.24
InChI Key: OILGTXWBDXWBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the 4-position and a methylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol. This reaction proceeds through a series of steps, including nitration, sulfonation, and reduction, to yield the desired product . Another method involves the use of 2-methyl-5-nitrophenol as a starting material, which undergoes a series of reactions to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Detailed industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-Methyl-2-(methylsulfanyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

4-Methyl-2-(methylsulfanyl)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methyl-2-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILGTXWBDXWBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709368
Record name 4-Methyl-2-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24852-73-1
Record name 4-Methyl-2-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(methylsulfanyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(methylsulfanyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(methylsulfanyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-(methylsulfanyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-(methylsulfanyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-(methylsulfanyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-(methylsulfanyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.